molecular formula C14H24O8 B597157 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone CAS No. 19131-13-6

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

Cat. No.: B597157
CAS No.: 19131-13-6
M. Wt: 320.338
InChI Key: KDFQTPWOAMJVSY-LYCNJRBKSA-N
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Description

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is a complex organic compound characterized by its unique glycosidic linkage and lactone structure. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone typically involves multiple steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a suitable sugar donor with a cymaronic acid derivative. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate under anhydrous conditions.

    Methylation: The hydroxyl group at the 3-position of the allopyranosyl moiety is methylated using methyl iodide in the presence of a base like sodium hydride.

    Lactonization: The final step involves the formation of the delta-lactone ring. This can be achieved through intramolecular esterification under acidic conditions, typically using sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the lactone ring can yield the corresponding diol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Diol compounds.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic linkage and lactone ring are crucial for its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-glucuronic acid delta-lactone
  • 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-galacturonic acid delta-lactone

Uniqueness

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is unique due to its specific glycosidic linkage and the presence of the cymaronic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8/c1-6-10(16)13(19-4)11(17)14(21-6)22-12-7(2)20-9(15)5-8(12)18-3/h6-8,10-14,16-17H,5H2,1-4H3/t6-,7-,8+,10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFQTPWOAMJVSY-LYCNJRBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(=O)CC2OC)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)C[C@@H]2OC)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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